molecular formula C14H17ClN2O B2836329 3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 39222-71-4

3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2836329
CAS No.: 39222-71-4
M. Wt: 264.75
InChI Key: SPMQMVCURANVJN-UHFFFAOYSA-N
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Description

3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-chlorophenylamine and 5,5-dimethylcyclohex-2-en-1-one.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol to ensure complete reaction and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors where the starting materials are mixed and heated under controlled conditions.

    Continuous Flow Systems: For more efficient and scalable production, continuous flow reactors can be used, allowing for better control over reaction parameters and product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or mechanical strength.

Biology and Medicine:

    Pharmaceuticals: The compound has potential as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with proteins or nucleic acids.

Industry:

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism by which 3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    2-Amino-4-chlorophenylamine: Shares the amino and chlorophenyl groups but lacks the cyclohexene ring.

    5,5-Dimethylcyclohex-2-en-1-one: Contains the cyclohexene ring but lacks the amino and chlorophenyl groups.

Uniqueness:

    Structural Features: The combination of the cyclohexene ring with the amino and chlorophenyl groups gives the compound unique chemical and physical properties.

    Reactivity: The presence of both electron-donating and electron-withdrawing groups on the phenyl ring influences its reactivity in various chemical reactions.

This detailed overview provides a comprehensive understanding of 3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2-amino-4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-14(2)7-10(6-11(18)8-14)17-13-4-3-9(15)5-12(13)16/h3-6,17H,7-8,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMQMVCURANVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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